

# CAS number for 2-Amino-3-methyl-1-butanol

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## Compound of Interest

Compound Name: 2-Amino-3-methyl-1-butanol

Cat. No.: B100882

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## An In-depth Technical Guide to 2-Amino-3-methyl-1-butanol

This technical guide provides comprehensive information on **2-Amino-3-methyl-1-butanol**, a chiral amino alcohol that serves as a valuable building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

## Chemical Identification

**2-Amino-3-methyl-1-butanol**, also known as DL-Valinol, exists as a racemic mixture and as two distinct enantiomers, (R)-(-) and (S)-(+). These forms are critical in stereospecific synthesis.

Compound Name	CAS Number	Synonyms
2-Amino-3-methyl-1-butanol (Racemic)	16369-05-4	(±)-Valinol, DL-Valinol[1]
(R)-(-)-2-Amino-3-methyl-1-butanol	4276-09-9	D-Valinol[2][3]
(S)-(+)-2-Amino-3-methyl-1-butanol	2026-48-4	L-Valinol[4]

## Physicochemical Properties

The physical and chemical properties vary between the racemic mixture and its enantiomers. These properties are crucial for designing experimental conditions and for analytical characterization.

## General Properties

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>13</sub> NO	[2][4]
Molecular Weight	103.16 g/mol	[2][4]
Appearance	Colorless to light yellow liquid or solid	[3][5]
Solubility	Soluble in water, ethanol, and most organic solvents	[5]

## Properties of Enantiomers and Racemate

Property	(±)-Racemic	(R)-(-) Enantiomer	(S)-(+) Enantiomer
CAS Number	16369-05-4	4276-09-9[2]	2026-48-4[4]
Density (at 25 °C)	0.936 g/mL	0.931 g/mL	0.926 g/mL
Boiling Point	75-77 °C at 8 mmHg	-	81 °C at 8 mmHg
Melting Point	-	35-36 °C[3]	30-32 °C
Refractive Index (n <sub>20/D</sub> )	1.4543	1.455[6]	1.4548
Optical Activity	Not applicable	[α]20/D -16°, c = 10 in ethanol[3]	[α]25/D +10°, c = 10 in H <sub>2</sub> O
Flash Point	90 °C (194 °F) - closed cup	78 °C (172.4 °F) - closed cup[3]	-
InChI Key	NWYYWIJOWOLJNR -UHFFFAOYSA-N	NWYYWIJOWOLJNR -YFKPBYRVSA-N[3]	NWYYWIJOWOLJNR -RXMQYKEDSA-N

## Applications in Research and Development

**2-Amino-3-methyl-1-butanol** is a versatile chiral intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.

- Chiral Auxiliary and Nucleophile: It is used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics.
- Synthesis of Heterocycles: The compound is a precursor in the synthesis of 1-allyl-2-pyrroleimines.
- Pharmaceutical Intermediates: It is a key raw material for drug synthesis and is widely used in the pharmaceutical industry.[\[5\]](#)[\[7\]](#)
- Ligand Synthesis: It serves as a building block for new amino acid-derived N,P-ligands used in copper-catalyzed conjugate additions.

## Experimental Protocols: Chemical Synthesis

The enantiomerically pure forms of **2-Amino-3-methyl-1-butanol** are typically synthesized via the reduction of the corresponding amino acid, L-valine.

### Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol via L-Amino Acid Reduction

This protocol describes the reduction of an L-amino acid using sodium borohydride (NaBH<sub>4</sub>).[\[7\]](#)

Materials:

- L-amino acid (e.g., L-valine)
- Sodium borohydride (NaBH<sub>4</sub>)
- Tetrahydrofuran (THF), dry
- Methanol
- Potassium hydroxide (KOH) solution (4 mol/L)

- Dichloromethane
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Nitrogen gas supply
- 100 mL three-necked flask, ice-water bath, reflux condenser, and standard glassware

Procedure:

- Under a nitrogen atmosphere, add NaBH<sub>4</sub> (1.42 g, 37.5 mmol) and the L-amino acid (15 mmol) to 30 mL of THF in a 100 mL three-necked flask.
- Stir the mixture in an ice-water bath.
- Slowly add a THF solution of NaBH<sub>4</sub> (3.81 g, 15 mmol) dropwise over 40 minutes.
- Continue stirring the mixture for 5 hours, then reflux for 18 hours.
- After cooling the mixture to room temperature, cautiously add methanol dropwise until the solution becomes clear.
- Remove the solvent under reduced pressure.
- Add 30 mL of 4 mol/L KOH to the flask and stir the resulting mixture for 4 hours.
- Extract the mixture with dichloromethane.
- Dry the combined organic extracts with anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Evaporate the solvent under reduced pressure to yield the final product, **(S)-(+)-2-Amino-3-methyl-1-butanol**.

## Synthesis of **(S)-(+)-2-Amino-3-methyl-1-butanol** via L-Leucine Reduction with Iodine

This alternative method utilizes a combination of NaBH<sub>4</sub> and iodine for the reduction.[\[7\]](#)

**Materials:**

- L-leucine
- Sodium borohydride ( $\text{NaBH}_4$ )
- Iodine ( $\text{I}_2$ )
- Tetrahydrofuran (THF), dry
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Argon gas supply
- Standard reaction flask and glassware

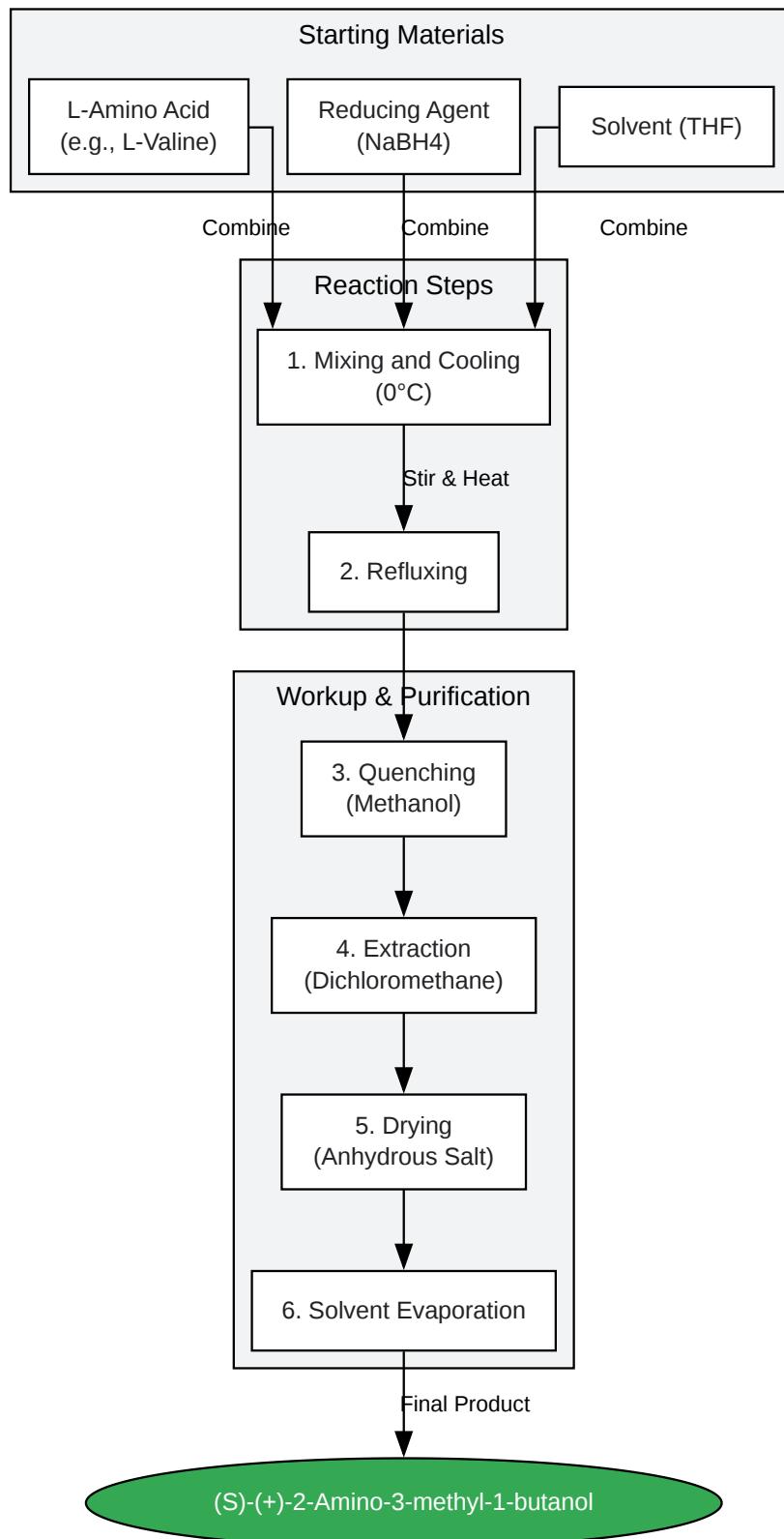
**Procedure:**

- Under an argon atmosphere, add  $\text{NaBH}_4$  (8.1 g, 214.0 mmol) to a solution of L-leucine (10.0 g, 85.3 mmol) in 135 mL of dry THF.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of iodine (21.6 g, 85.3 mmol) in 50 mL of dry THF over 1 hour. Note the evolution of hydrogen gas.
- After the addition is complete, allow the solution to stir for an additional 4 hours.
- Extract the reaction mixture with  $\text{CH}_2\text{Cl}_2$  (3 x 140 mL).
- Combine the organic layers and dry them over anhydrous  $\text{MgSO}_4$ .
- Filter the solution and concentrate it under vacuum to obtain the product as a colorless oil.

## Diagrams and Pathways

## Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **(S)-(+)-2-Amino-3-methyl-1-butanol** from an L-amino acid precursor, as detailed in the experimental protocols.

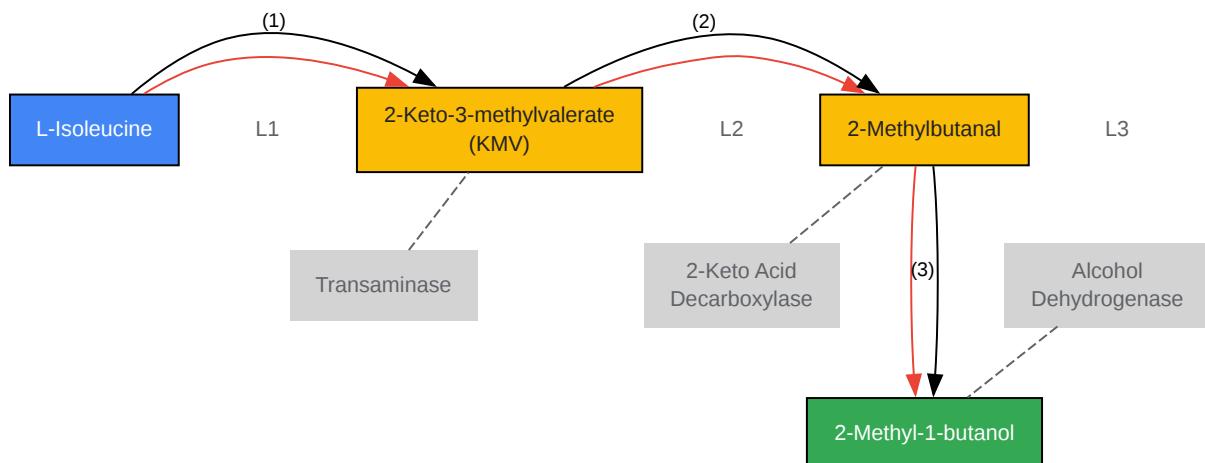


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Caption: Workflow for the chemical synthesis of L-Valinol.

## Related Biosynthetic Pathway: The Ehrlich Pathway

While **2-Amino-3-methyl-1-butanol** is primarily a synthetic intermediate, related C5 alcohols like 2-methyl-1-butanol and 3-methyl-1-butanol are produced naturally by microorganisms via the Ehrlich pathway.<sup>[8]</sup> This pathway converts amino acids into fusel alcohols. The diagram below shows the conversion of L-isoleucine to 2-methyl-1-butanol.

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Caption: The Ehrlich pathway for 2-methyl-1-butanol biosynthesis.

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